Cas no 102-18-1 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-)
102-18-1 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
CAS-nummer:102-18-1
MF:C18H24N2
MW:268.396564483643
CID:146108
PubChem ID:66017
Update Time:2025-04-19
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
- N, N'-DIBENZYL-N, N'-DIMETHYLETHYLENEDIAMINE
- N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine
- 1,2-Ethanediamine,N,N'-dimethyl-N,N'-bis(phenylmethyl)
- EINECS 203-011-0
- Ethylenediamine,N,N'-dibenzyl-N,N'-dimethyl
- N,N',N,N'-Dibenzyldimethylethylenediamine
- N,N'-Dibenzyl-N,N'-dimethyl-aethylendiamin
- N,N'-Dimethyl-N,N'-bisbenzyl-1.2-aethandiamin
- N,N'-Dimethyl-N,N'-dibenzyl-ethylendiamin
- Ethylenediamine, N,N'-dibenzyl-N,N'-dimethyl-
- benzyl-[2-[benzyl(methyl)amino]ethyl]-methyl-amine
- N,N'-dimethyl-N,N'-bis(phenylmethyl)ethane-1,2-diamine
- N,N'-DIBENZYL-N,N'-DIMETHYLETHYLENEDIAMINE
- N,N'-dimethyldibenzylethylenediamine
- 102-18-1
- N1,N2-dibenzyl-N1,N2-dimethylethane-1,2-diamine
- N,N-DIBENZYL-N,N-DIMETHYLETHYLENEDIAMINE
- 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
- FT-0629382
- VRPZLDIUBCEYBA-UHFFFAOYSA-N
- 1, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
- DTXSID0059247
- benzyl({2-[benzyl(methyl)amino]ethyl})methylamine
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
- SCHEMBL7055109
- NSC-166314
- NS00023116
- NSC166314
- L3TI3JB1HE
- NSC 166314
- N,N/'-Dibenzyl-N,N/'-dimethylethylenediamine
- UNII-L3TI3JB1HE
- Ethylenediamine,N'-dibenzyl-N,N'-dimethyl-
- N1,N2-DIMETHYL-N1,N2-BIS(PHENYLMETHYL)-1,2-ETHANEDIAMINE
- N,N'-Ethylenebis(N-methylbenzylamine)
-
- Inchi: 1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
- InChI-sleutel: VRPZLDIUBCEYBA-UHFFFAOYSA-N
- LACHT: N(C)(CC1C=CC=CC=1)CCN(C)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 268.19400
- Monoisotopische massa: 268.194
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 7
- Complexiteit: 216
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 6.5A^2
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.018
- Kookpunt: 348.1°Cat760mmHg
- Vlampunt: 149.5°C
- Brekindex: 1.568
- PSA: 6.48000
- LogboekP: 3.25040
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- Douanegegevens
- HS-CODE:2921590090
- Douanegegevens:
中国海关编码:
2921590090概述:
2921590090. 其他芳香多胺及衍生物及它们的盐. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- Gerelateerde literatuur
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Billa Prashanth,Sanjay Singh Dalton Trans. 2016 45 6079
-
Zhiping Deng,David C. Stone Analyst 1997 122 1129
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3. Structure, spectroscopic and angular-overlap studies of tris(pyrazol-1-yl)methane complexesTimothy Astley,Jacqueline M. Gulbis,Michael A. Hitchman,Edward R. T. Tiekink J. Chem. Soc. Dalton Trans. 1993 509
-
4. Structure, spectroscopic and angular-overlap studies of tris(pyrazol-1-yl)methane complexesTimothy Astley,Jacqueline M. Gulbis,Michael A. Hitchman,Edward R. T. Tiekink J. Chem. Soc. Dalton Trans. 1993 509
-
5. Synthesis and characterization of technetium(III) complexes with Schiff-base and phosphine ligands. Molecular structure of (diethylphenylphosphine)[N-(2-oxidophenyl)salicylideneiminato-NOO′](quinolin-8-olato-NO)technetium(III)Ulderico Mazzi,Fiorenzo Refosco,Francesco Tisato,Giuliano Bandoli,Marino Nicolini J. Chem. Soc. Dalton Trans. 1988 847
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